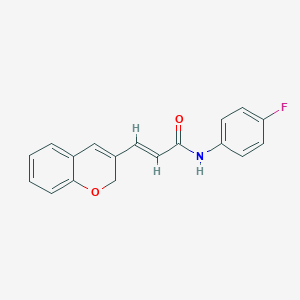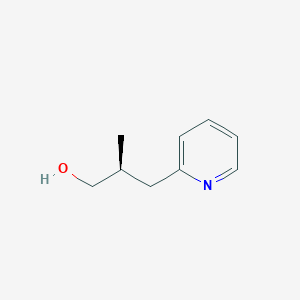
[(4-(furan-2-carbonyl)pipérazin-1-yl)(1-(6-phénylpyridazin-3-yl)pipéridin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone: . This compound features a piperazine ring substituted with a furan-2-carbonyl group and a piperidin-4-yl ring substituted with a phenylpyridazin-3-yl group.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its biological activity, including potential antimicrobial and antitubercular properties.
Medicine: : It may have applications in the development of new drugs, particularly those targeting infectious diseases.
Industry: : Its unique chemical structure makes it useful in the development of new materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and piperidin-4-yl derivatives. The furan-2-carbonyl group is introduced through a carbonylation reaction, while the phenylpyridazin-3-yl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The piperazine ring can be reduced to form a piperazine-2-carboxylic acid derivative.
Substitution: : The phenylpyridazin-3-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common nucleophiles include amines, alcohols, and thiols, and the reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Piperazine-2-carboxylic acid derivatives.
Substitution: : Various substituted phenylpyridazin-3-yl derivatives.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Further research is needed to elucidate the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of both the furan-2-carbonyl and phenylpyridazin-3-yl groups. Similar compounds include:
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: : These compounds have been studied for their anti-tubercular activity.
Indole derivatives: : These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c31-24(29-14-16-30(17-15-29)25(32)22-7-4-18-33-22)20-10-12-28(13-11-20)23-9-8-21(26-27-23)19-5-2-1-3-6-19/h1-9,18,20H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGVRNTACOWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)

![2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2547600.png)

